![molecular formula C13H18N2O4S B5807639 N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide CAS No. 6098-85-7](/img/structure/B5807639.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, also known as N-(4-sulfamoylphenyl)-2,2-dimethylpropionamide, is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as sulbactam, which is a beta-lactamase inhibitor that is used in combination with other antibiotics to treat bacterial infections. Sulbactam was first introduced in the market in the 1980s and has since been used extensively in clinical practice due to its effectiveness against a wide range of bacterial strains.
作用机制
Sulbactam works by inhibiting the activity of beta-lactamase enzymes, which are produced by many bacteria to break down beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting the activity of beta-lactamase enzymes, sulbactam prevents the breakdown of other antibiotics, allowing them to be effective against bacterial infections.
Biochemical and Physiological Effects
Sulbactam has been shown to have minimal side effects and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine and is eliminated from the body within 24 hours of administration.
实验室实验的优点和局限性
Sulbactam has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other antibiotics. Additionally, sulbactam has been extensively studied for its antibacterial properties and its role as a beta-lactamase inhibitor, making it a well-established tool for use in laboratory experiments.
One limitation of sulbactam is that it is only effective against bacterial infections and cannot be used to treat viral infections. Additionally, sulbactam may have limited effectiveness against certain bacterial strains that are resistant to other antibiotics.
未来方向
There are several future directions for research on sulbactam. One area of research is the development of new formulations of sulbactam that are more effective against antibiotic-resistant bacteria. Additionally, research is needed to better understand the mechanism of action of sulbactam and its role in the treatment of bacterial infections. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of sulbactam in the treatment of bacterial infections.
合成方法
The synthesis of sulbactam involves the reaction of 4-aminobenzenesulfonamide with 2,2-dimethylpropionic acid anhydride in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure sulbactam. The chemical structure of sulbactam is shown below:
科学研究应用
Sulbactam has been extensively studied for its antibacterial properties and its role as a beta-lactamase inhibitor. It is commonly used in combination with other antibiotics such as ampicillin and cefoperazone to treat bacterial infections. Sulbactam has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics.
属性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9(16)15-20(18,19)11-7-5-10(6-8-11)14-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKSCACFQELPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358183 |
Source


|
| Record name | N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |
CAS RN |
6098-85-7 |
Source


|
| Record name | N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
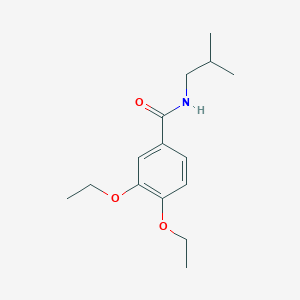

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)
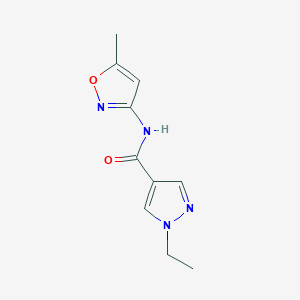
![4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5807631.png)
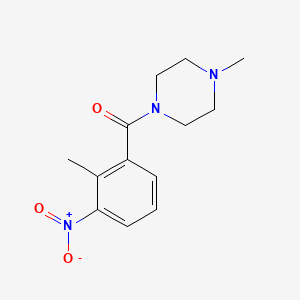
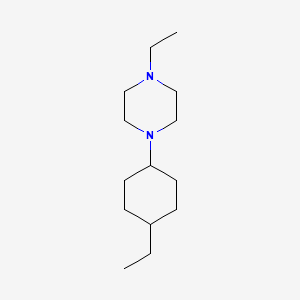
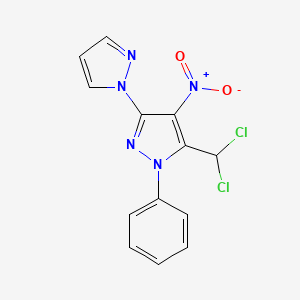
![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)
